BenchChemオンラインストアへようこそ!

5,5-Dimethyl-3-[(4-methylbenzyl)amino]cyclohex-2-en-1-one

anticonvulsant maximal electroshock seizure MES

This 4-methylbenzyl enaminone is a required negative-control data point for anticonvulsant SAR campaigns. Its sp3 methylene spacer and para-methyl substitution differentiate it from high-potency unsubstituted benzyl analogs and N-phenyl aniline derivatives, enabling Free-Wilson analysis of electronic/lipophilic contributions. Custom synthesis available for research use.

Molecular Formula C16H21NO
Molecular Weight 243.34 g/mol
Cat. No. B5874389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-3-[(4-methylbenzyl)amino]cyclohex-2-en-1-one
Molecular FormulaC16H21NO
Molecular Weight243.34 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC2=CC(=O)CC(C2)(C)C
InChIInChI=1S/C16H21NO/c1-12-4-6-13(7-5-12)11-17-14-8-15(18)10-16(2,3)9-14/h4-8,17H,9-11H2,1-3H3
InChIKeyYOLUKRFOGUTOCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Dimethyl-3-[(4-methylbenzyl)amino]cyclohex-2-en-1-one: Structural Identity, Class Affiliation, and Procurement Baseline


5,5-Dimethyl-3-[(4-methylbenzyl)amino]cyclohex-2-en-1-one (molecular formula C16H21NO, molecular weight approximately 243.35 g/mol) belongs to the benzylamino enaminone class—cyclic β-enaminones derived from dimedone (5,5-dimethylcyclohexane-1,3-dione) condensed with a primary benzylamine bearing a para-methyl substituent [1]. The compound features a cyclohex-2-en-1-one core with geminal dimethyl groups at C-5, a benzylamino substituent at C-3 linked via an sp3-hybridized methylene bridge, and a 4-methyl group on the aromatic ring. This structural architecture places it within a pharmacologically investigated series of benzylamino enaminones first reported by Foster et al. (1999), where the unsubstituted benzyl analog (compound 3r, CAS 889-31-6) was identified as possessing significant anti-maximal electroshock seizure (MES) activity [1][2]. The compound is available through custom synthesis platforms such as MCULE and select specialty chemical suppliers, with the unsubstituted benzyl analog (CAS 889-31-6) stocked by Sigma-Aldrich, Fluorochem, and Key Organics at purities of 95–97% .

Why Generic Enaminone Substitution Fails for 5,5-Dimethyl-3-[(4-methylbenzyl)amino]cyclohex-2-en-1-one


Benzylamino enaminones cannot be interchanged with their aniline-type (N-phenyl) counterparts or benzamide analogs without altering pharmacological outcome. Foster et al. (1999) demonstrated through direct comparison that benzylamino enaminones and their benzamide analogs exhibit significantly different anticonvulsant activity profiles, a divergence attributed to differences in their three-dimensional conformations rather than simple electronic or lipophilic parameters [1]. The sp3 methylene spacer in benzylamino derivatives introduces a conformational degree of freedom absent in aniline enaminones (where the nitrogen is directly conjugated to the aromatic ring), altering the spatial relationship between the phenyl ring, the enaminone nitrogen, and the carbonyl oxygen [1]. Furthermore, Edafiogho et al. (2006) established that para-substitution on the benzyl ring—including methyl—decreases or abolishes anticonvulsant activity relative to the unsubstituted benzyl parent [2]. This means that even among benzylamino analogs, the 4-methyl substitution profile of the target compound predicts a distinct activity window that generic unsubstituted benzyl or aniline analogs cannot recapitulate. A QSAR study by Garro Martinez et al. (2011) further confirmed that benzylamine-derived enaminones form a separate activity cluster from aniline enaminone derivatives, reinforcing that class-level interchange is unsupported by quantitative structure-activity evidence [3].

Quantitative Differentiation Evidence for 5,5-Dimethyl-3-[(4-methylbenzyl)amino]cyclohex-2-en-1-one vs. Closest Analogs


Benzylamino vs. Benzamide Enaminones: Direct Head-to-Head Anticonvulsant Activity Comparison

In a direct head-to-head comparison by Foster et al. (1999), the unsubstituted benzylamino enaminone 5,5-dimethyl-3-N-(benzylamino)-cyclohex-2-en-1-one (compound 3r) was evaluated alongside structurally analogous benzamides (compounds 4a–4h) for anticonvulsant activity in the maximal electroshock seizure (MES) test. Compound 3r and all benzylamino enaminones tested exhibited significant anti-MES activity, whereas the analogous benzamides (which replace the benzylamino CH2 spacer with a direct amide carbonyl linkage) displayed a markedly different activity profile [1]. The authors concluded that the differences in anticonvulsant activity were 'most probably related to the differences in their three-dimensional structures' rather than electronic (σ) or lipophilic (π) parameters alone, as confirmed by molecular modeling showing distinct spatial arrangements between the two series [1].

anticonvulsant maximal electroshock seizure MES benzylamine pharmacophore

Para-Substitution SAR: How 4-Methyl Modulates Anticonvulsant Potency vs. Unsubstituted Benzyl Parent

Edafiogho et al. (2006) systematically evaluated 37 benzylamino enaminones (compounds 1–37) for anticonvulsant activity and established quantitative SAR for para-substitution on the benzyl ring. The study explicitly concluded that 'para-substitution of the benzylamine moiety with either carboxyl, chloro, cyano, fluoro, methoxy, methyl, or nitro groups decreases or abolishes the anticonvulsant activity of the enaminones' [1]. The most potent analog in the series was the unsubstituted benzylamine compound 30 (methyl 4-benzylamino-6-methyl-2-oxocyclohex-3-en-1-oate), which exhibited an oral ED50 of 27 mg/kg in rats in the MES test [1]. The 4-methylbenzyl analog, while structurally similar, is predicted by this established para-substitution SAR to possess attenuated anticonvulsant potency compared to the unsubstituted parent. This SAR finding was validated across multiple para-substituents with varying electronic (σ) and lipophilic (π) properties, indicating a robust class-level trend [1].

structure-activity relationship para-substitution anticonvulsant potency benzylamino enaminone

Benzylamino vs. Aniline Enaminones: Conformational and Pharmacophoric Differentiation

A QSAR study by Garro Martinez et al. (2011) analyzed anticonvulsant enaminones from both benzylamine and aniline subclasses, establishing that these two families form distinct activity clusters despite sharing the enaminone core [1]. The benzylamine enaminones (Figure 1c in that study) were explicitly noted to 'have anticonvulsant activity similar to DM5 (aniline enaminone derivative) and ON2 (isoxazole enaminone derivative),' indicating overlapping but non-identical pharmacological space [1]. The key structural differentiator is the sp3 methylene spacer in benzylamino compounds versus direct N-phenyl conjugation in aniline types (e.g., CAS 36646-78-3, 5,5-dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one). This spacer alters: (a) nitrogen hybridization and basicity; (b) conformational flexibility of the aromatic ring relative to the enaminone plane; and (c) hydrogen-bonding geometry with biological targets [1][2]. Scott et al. (1993) previously reported that the most active aniline enaminone, methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate (compound 27), exhibited an oral ED50 of 5.8 mg/kg in rats (MES) with a protective index (TD50/ED50) exceeding 65.5—providing a quantitative benchmark for the aniline subclass distinct from benzylamino enaminones [3].

enaminone pharmacophore conformational analysis benzylamine aniline QSAR

Physicochemical Differentiation: Melting Point, Lipophilicity, and Hydrogen-Bonding Capacity vs. Aniline Analog

The unsubstituted benzylamino enaminone (CAS 889-31-6, compound 3r) has a reported melting point of 131–132 °C (recrystallized from hexane/ethyl acetate) and a predicted boiling point of 367.0 ± 42.0 °C at 760 mmHg . The closely related aniline analog (CAS 36646-78-3, 5,5-dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one) is reported as a colorless liquid at ambient temperature, indicating that the benzylamino CH2 spacer significantly increases intermolecular hydrogen-bonding capacity and crystal lattice energy relative to the directly conjugated aniline counterpart [1]. The benzylamino compound possesses one hydrogen bond donor (N–H) and two hydrogen bond acceptors (C=O and the enaminone nitrogen), whereas the aniline analog has one H-bond donor but reduced acceptor availability due to nitrogen lone-pair delocalization into the aromatic ring . These differences in solid-state properties and hydrogen-bonding potential are relevant for crystallization screening, formulation development, and solid-form patent strategies.

physicochemical properties melting point LogP hydrogen bonding procurement specification

Synthetic Access and Commercial Availability Differentiation vs. Specialized Analogs

The target compound and its unsubstituted benzyl analog are synthesized via a straightforward acid- or base-catalyzed condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione, CAS 126-81-8) with the corresponding benzylamine [1]. For the target compound, 4-methylbenzylamine serves as the amine component. This synthetic route is well-established in the enaminone literature: Foster et al. (1999) employed NaOEt or NaOMe catalysis under thermal conditions, while more recent methods utilize molecular iodine catalysis at room temperature or microwave-assisted solvent-free conditions to achieve high yields within 60 minutes [1][2]. The unsubstituted benzyl analog (CAS 889-31-6) is commercially stocked by Sigma-Aldrich (catalog S170860), Fluorochem, and Key Organics (product KEY428742023, 97% purity), typically available within days from major chemical distributors . The 4-methylbenzyl analog (target compound) is available through custom synthesis platforms such as MCULE, with typical lead times of 14–23 working days depending on quantity and purity specification . In contrast, more specialized enaminone analogs with heterocyclic or polyhalogenated benzyl substituents often require fully de novo synthesis with longer lead times (4–8 weeks) and higher cost.

synthetic route dimedone condensation commercial availability custom synthesis procurement lead time

Optimal Application Scenarios for 5,5-Dimethyl-3-[(4-methylbenzyl)amino]cyclohex-2-en-1-one Based on Quantitative Evidence


Anticonvulsant Structure-Activity Relationship (SAR) Studies with Defined Para-Substitution Gradients

The target compound is optimally deployed in systematic SAR campaigns investigating the effect of para-substitution on benzylamino enaminone anticonvulsant activity. Building on the established finding that 'para-substitution of the benzylamine moiety with methyl groups decreases or abolishes the anticonvulsant activity' relative to the unsubstituted parent (ED50 = 27 mg/kg oral in rats) [1], the 4-methylbenzyl analog serves as an essential data point in a substituent matrix alongside unsubstituted benzyl (parent), 4-chloro, 4-fluoro, 4-methoxy, and 4-nitro analogs. This enables quantitative Free-Wilson or Hansch analysis to deconvolute electronic (σ) and lipophilic (π) contributions to anticonvulsant potency within the benzylamino subclass—an analysis explicitly initiated but not fully resolved by Foster et al. (1999), who studied para-chloro (+π, +σ), cyano (−π, +σ), methoxy (−π, −σ), and methyl (+π, −σ) as a four-parameter set [2].

Pharmacophoric Differentiation Studies Between Benzylamino and Aniline Enaminone Subclasses

The benzylamino enaminone scaffold, exemplified by this compound, is uniquely suited for studies comparing pharmacophoric requirements of benzylamino versus aniline enaminone subclasses. The QSAR analysis by Garro Martinez et al. (2011) established that these two families occupy distinct activity clusters [3], while the earlier work of Scott et al. (1993) provided quantitative potency benchmarks for the aniline subclass (most active analog ED50 = 5.8 mg/kg, protective index >65.5) [4]. The 4-methylbenzyl analog, with its sp3 methylene spacer and para-methyl aromatic substitution, enables direct comparison with the para-methyl aniline analog (CAS 36646-78-3) to isolate the contribution of the CH2 spacer to target binding, metabolic stability, and blood-brain barrier penetration.

CNS Drug Discovery Probe with Attenuated Potency for Selectivity Window Analysis

Based on the class-level SAR establishing that para-methyl substitution decreases anticonvulsant potency [1], this compound may serve as a moderately active probe for evaluating selectivity windows between desired anticonvulsant efficacy and off-target effects. The unsubstituted benzyl analog (ED50 = 27 mg/kg) represents the high-potency reference point, while the 4-methylbenzyl analog—with predicted reduced activity—can help identify whether certain off-target interactions (e.g., sodium channel binding, GABA receptor modulation, or glutamate receptor antagonism) are more or less sensitive to para-substitution than the primary anticonvulsant endpoint. The electrophysiology methodology established by Edafiogho et al. (2006), measuring excitatory synaptic transmission and action potential firing in rat nucleus accumbens neurons, provides a directly applicable experimental framework for such selectivity studies [1].

Synthetic Building Block for Heterocyclic Library Construction via the Enaminone Handle

Beyond direct biological evaluation, 5,5-dimethyl-3-[(4-methylbenzyl)amino]cyclohex-2-en-1-one serves as a versatile synthetic intermediate. The enaminone functionality (C=C–NHR) in cyclohexenone systems is a well-precedented handle for heterocyclic synthesis: reaction with arylaldehydes and 1,3-dicarbonyl compounds yields 9-arylacridine-1,8-diones in aqueous medium [5]; condensation with methyl vinyl ketone furnishes dihydropyridine intermediates [6]; and acid-catalyzed annulation with formyluracils generates pyrimido[4,5-b]quinoline-trione derivatives [7]. The 4-methylbenzyl substituent introduces a specific lipophilic and steric signature that influences both the reactivity of the enaminone and the physicochemical properties of downstream heterocyclic products, distinguishing this building block from simpler N-alkyl or N-phenyl enaminone intermediates.

Quote Request

Request a Quote for 5,5-Dimethyl-3-[(4-methylbenzyl)amino]cyclohex-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.